molecular formula C21H31NaO5S B1679074 Pregnenolone sulfate sodium salt CAS No. 1852-38-6

Pregnenolone sulfate sodium salt

Cat. No. B1679074
CAS RN: 1852-38-6
M. Wt: 418.5 g/mol
InChI Key: QQVJEIZJHDPTSH-UTNKIXDHSA-M
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Description

Pregnenolone Sulfate Sodium Salt is a metabolite of Pregnenolone . It is a neuroactive steroid, a potent and efficacious modulator of the GABAA receptor .


Synthesis Analysis

Pregnenolone sulfate is synthesized from pregnenolone via sulfation . Pregnenolone itself is produced from cholesterol via cholesterol side-chain cleavage enzyme . It has been reported that pregnenolone sulfate induces transcriptional and immunoregulatory effects on T cells .


Chemical Reactions Analysis

Pregnenolone sulfate is not the final- or waste-product of pregnenolone being sulfated via a phase II metabolism reaction and renally excreted . It is also the source and thereby the starting point for subsequent steroid synthesis pathways . It modulates a variety of ion channels, transporters, and enzymes .


Physical And Chemical Properties Analysis

Pregnenolone sulfate sodium salt has a molecular weight of 418.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 3 .

Scientific Research Applications

Neurosteroid Modulation

Pregnenolone sulfate: acts as a neurosteroid, modulating various ion channels, transporters, and enzymes. It influences the activity of TRP channels , which are critical for cellular signaling and sensory perception . This modulation can have therapeutic implications for neurological disorders where ion channel function is disrupted.

Immunoregulatory Effects

Research has shown that pregnenolone sulfate can induce transcriptional and immunoregulatory effects on T cells. It has been observed to cause a dose-dependent induction of T cell death and reduction in proliferation, which may be beneficial in autoimmune diseases where T cell activity needs to be controlled .

Steroid Metabolism

As a steroid metabolite, pregnenolone sulfate is involved in the metabolism of steroids. It is not merely a waste product but also a source for subsequent steroid synthesis pathways. Understanding its role in steroid metabolism can help in the development of new drugs that target these pathways .

Sigma-1 Receptor Agonism

Pregnenolone sulfate sodium salt serves as an agonist for the sigma-1 receptor (σ1R). This receptor is implicated in several physiological and pathological processes, including neuroprotection and neuroplasticity, making pregnenolone sulfate a potential therapeutic agent for neurodegenerative diseases .

Modulation of TRPM3 Channels

This compound has been used as a ligand for transient receptor potential melastatin-3 (TRPM3) channels. These channels are involved in various physiological processes, such as temperature sensation and pain perception, suggesting a role for pregnenolone sulfate in pain management research .

Cognitive Enhancement

Pregnenolone sulfate has been associated with enhanced cognition, learning, and memory. Its role as a neurosteroid suggests potential applications in treating cognitive disorders and enhancing brain function .

Mechanism of Action

Target of Action

Pregnenolone sulfate sodium salt is a highly potent neurosteroid . It primarily targets the NMDA receptor , enhancing intracellular Ca2+ upon NMDA receptor-mediated synaptic activity . It also acts as an inhibitor at GABA A receptors . Additionally, it activates the transient receptor potential melastatin (TRPM3) , which is a calcium-permeable ion channel .

Mode of Action

Pregnenolone sulfate sodium salt modulates a variety of ion channels, transporters, and enzymes . It acts as a potent negative allosteric modulator of the GABA A receptor and a weak positive allosteric modulator of the NMDA receptor . It also acts as an agonist of the sigma receptor .

Biochemical Pathways

Pregnenolone sulfate sodium salt is involved in the stimulation of the N-methyl-D-aspartate receptor (NMDA), γ-Aminobutyric acid type A (GABAA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA-kainate) . It also modulates the NMDA mediated Ser/Thr kinase - glycogen synthase kinase 3 β (AKT/GSK3β) signaling pathway .

Result of Action

The activation of the NMDA receptor and inhibition of the GABA A receptor by pregnenolone sulfate sodium salt leads to enhanced intracellular Ca2+ . This can potentiate NMDA responses . The activation of the TRPM3 channel can also lead to an increase in intracellular calcium .

Action Environment

The action environment of pregnenolone sulfate sodium salt is primarily the brain, where it acts as a neurosteroid It is known that the effects of neurosteroids can be influenced by factors such as the cholesterol content of the plasma membrane .

Safety and Hazards

Pregnenolone sulfate sodium salt may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed .

Future Directions

Pregnenolone sulfate has been functionally “upgraded” from modulator of ion channels to an activating ion channel ligand . It has been found to induce transcriptional and immunoregulatory effects on T cells . It improves schizophrenia and behavioral anomalies by modulating NMDA mediated Ser/Thr kinase - glycogen synthase kinase 3 β (AKT/GSK3β) signaling pathway .

properties

IUPAC Name

sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVJEIZJHDPTSH-UTNKIXDHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635475
Record name Sodium 20-oxopregn-5-en-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregnenolone sulfate sodium salt

CAS RN

1852-38-6
Record name Sodium 20-oxopregn-5-en-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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